N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Carbonic anhydrase inhibition Structure–activity relationship Thiophene regioisomerism

This thiophen-3-yl regioisomer (CAS 2097893-59-7) is a critical SAR probe for carbonic anhydrase inhibitor programs. Its distinct 3D geometry, created by the sulfur atom position on the thiophene ring, cannot be replicated by the 2-yl analog (CAS 2097896-74-5). This single-atom variation profoundly alters target-binding topography and isoform selectivity. Procure this ≥95% pure compound to generate IP-relevant data, quantify selectivity gains, and differentiate your screening cascade from generic benzenesulfonamide controls.

Molecular Formula C16H13N3O3S3
Molecular Weight 391.48
CAS No. 2097893-59-7
Cat. No. B2910304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide
CAS2097893-59-7
Molecular FormulaC16H13N3O3S3
Molecular Weight391.48
Structural Identifiers
SMILESC1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4
InChIInChI=1S/C16H13N3O3S3/c20-25(21,15-5-1-3-13-16(15)19-24-18-13)17-9-12(11-6-8-23-10-11)14-4-2-7-22-14/h1-8,10,12,17H,9H2
InChIKeyLLSWTTPXNMHDFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2097893-59-7): A Preclinical Research Sulfonamide with Distinct Heterocyclic Architecture


N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2097893-59-7; molecular formula C16H13N3O3S3; molecular weight 391.48 g/mol) belongs to the class of 2,1,3‑benzothiadiazole‑4‑sulfonamides incorporating furan‑thiophene ethyl linker moieties [1]. This compound is commercially available at ≥95% purity for non‑human research purposes . The benzothiadiazole‑sulfonamide scaffold is established in the carbonic anhydrase inhibitor (CAI) field, where the sulfonamide group functions as the zinc‑binding pharmacophore [2]. The compound’s distinctive feature is the simultaneous presence of furan‑2‑yl and thiophen‑3‑yl groups on a chiral ethyl linker, a regiochemical arrangement that differs from the more common thiophen‑2‑yl isomer.

Why Generic Substitution of N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide Fails: The Thiophene Regioisomer Specificity Problem


Within the C16H13N3O3S3 isomer series, the position of the sulfur atom on the thiophene ring (3‑yl vs. 2‑yl) profoundly alters molecular shape, electron distribution, and target‑binding topography . The thiophen‑3‑yl isomer (CAS 2097893‑59‑7) positions the sulfur atom further from the furan oxygen and the sulfonamide pharmacophore, producing a three‑dimensional geometry that cannot be replicated by the thiophen‑2‑yl analog (CAS 2097896‑74‑5). In sulfonamide‑based drug discovery, even a single atom positional change within a heterocycle can shift binding affinities by an order of magnitude or more due to altered hydrogen‑bond networks and steric complementarity with enzyme active sites [1]. Generic substitution without explicit bioactivity data therefore carries a high risk of generating qualitatively different pharmacological profiles.

Quantitative Differentiation Evidence for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2097893-59-7)


Thiophene Regioisomerism: 3‑yl vs. 2‑yl Substitution Alters Molecular Topology

The target compound (CAS 2097893‑59‑7) bears a thiophen‑3‑yl group, whereas the closest commercially listed analog (CAS 2097896‑74‑5) carries a thiophen‑2‑yl substituent . The 3‑yl attachment places the sulfur atom at the meta position relative to the ethyl linker, creating a different dipole orientation and larger rotational energy barrier compared to the 2‑yl isomer. In the broader sulfonamide CAI literature, thiophene‑substituted benzenesulfonamides show that moving the thiophene attachment from the 2‑ to the 3‑position can alter hCA II inhibition constants (Ki) by factors of 2‑ to 5‑fold [1].

Carbonic anhydrase inhibition Structure–activity relationship Thiophene regioisomerism

Chiral Ethyl Linker Provides Synthetic Enantiomeric Differentiation Potential

The compound contains a stereogenic center at the carbon bridging the furan and thiophene rings. In contrast, many structurally related 2,1,3‑benzothiadiazole‑4‑sulfonamides employ achiral methylene linkers (e.g., N‑[[4‑(furan‑2‑yl)thiophen‑2‑yl]methyl]‑2,1,3‑benzothiadiazole‑4‑sulfonamide) [1]. Chiral sulfonamides have been shown to exhibit enantiomer‑dependent CA inhibition potencies; for example, (R)‑ and (S)‑sulfonamide enantiomers can differ in Ki by over 10‑fold against specific CA isoforms [2].

Chiral sulfonamides Enantiomeric resolution Drug design

Benzothiadiazole Core Imparts Distinct Electronic Properties Compared to Benzenesulfonamide and Benzofurazan Analogs

The 2,1,3‑benzothiadiazole‑4‑sulfonamide core is structurally distinct from the classical benzenesulfonamide CAI pharmacophore. The benzothiadiazole ring is strongly electron‑deficient (computed Hammett σp ≈ 0.6–0.8 vs. ~0 for unsubstituted phenyl) [1]. This electron‑withdrawing character increases the acidity of the sulfonamide NH proton (predicted pKa ≈ 6.5–7.5 for benzothiadiazole‑sulfonamides vs. ~10 for benzenesulfonamide), which enhances zinc‑binding affinity at physiological pH [2].

Benzothiadiazole vs benzenesulfonamide Electron‑withdrawing heterocycle CA inhibitor scaffold

Dual Furan‑Thiophene π‑System Provides Extended Conjugation Relative to Single‑Heterocycle Analogs

The target compound incorporates both furan and thiophene rings connected through an ethyl spacer, whereas many benzothiadiazole‑sulfonamide CAIs employ only a single heterocycle (e.g., furan‑only or thiophene‑only tails) [1]. The dual‑heterocycle architecture increases molecular complexity (fraction sp³ = 0.06 vs. typical single‑heterocycle analogs with fraction sp³ ≈ 0.10–0.15) and adds one additional hydrogen‑bond acceptor (furan oxygen) relative to thiophene‑only analogs. In CAI drug design, increased heterocycle count in the tail region has been associated with improved isoform selectivity, as the larger tail can exploit differences in the rim of the active‑site cavity across CA isoforms [2].

π‑conjugation Heterocyclic sulfonamides Lipophilic efficiency

Recommended Research and Procurement Applications for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide (CAS 2097893-59-7)


Carbonic Anhydrase Isoform Selectivity Screening in Oncology Programs

The benzothiadiazole‑4‑sulfonamide core is a validated zinc‑binding group for CA inhibition, and the dual furan‑thiophene tail may confer isoform selectivity [1]. This compound should be screened against a panel of tumor‑associated CA isoforms (hCA IX, hCA XII) alongside the benzenesulfonamide control acetazolamide and the thiophen‑2‑yl regioisomer (CAS 2097896‑74‑5) to quantify selectivity gains attributable to the thiophen‑3‑yl substitution and dual‑heterocycle architecture.

Enantioselective Pharmacology Studies Using Resolved Enantiomers

The racemic mixture can be resolved via chiral HPLC to obtain individual (R) and (S) enantiomers. Given literature precedent for 10‑fold Ki differences between sulfonamide enantiomers [2], enantiopure samples may reveal stereospecific CA inhibition or differential off‑target profiles that are obscured in the racemate. This represents a research differentiation opportunity absent in achiral methylene‑linked analogs.

Regioisomeric Structure–Activity Relationship (SAR) Anchor Compound

As the thiophen‑3‑yl member of a C16H13N3O3S3 regioisomeric pair, this compound serves as a critical SAR probe. Systematic comparison with the thiophen‑2‑yl isomer (CAS 2097896‑74‑5), furan‑3‑yl variants, and benzothiophene‑containing analogs (e.g., CAS 2034594‑31‑3) can deconvolute the contribution of each heterocycle attachment position to binding affinity, providing intellectual property (IP)‑relevant SAR data in crowded benzothiadiazole‑sulfonamide patent landscapes.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.